7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
WAY-659746, also known as N-1,3-Benzodioxol-5-yl-1-phenylcyclopentanecarboxamide, is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound is characterized by its unique structure, which includes a benzodioxole ring fused to a cyclopentanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-659746 typically involves the reaction of 1,3-benzodioxole with phenylcyclopentanecarboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of WAY-659746 may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
WAY-659746 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as halides or alkoxides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
WAY-659746 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of WAY-659746 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The pathways involved in these effects may include the modulation of signaling cascades and the regulation of gene expression .
Comparison with Similar Compounds
WAY-659746 can be compared with other similar compounds, such as:
N-1,3-Benzodioxol-5-yl-1-phenylcyclopentanecarboxamide: Similar in structure but may differ in functional groups or substituents.
Cyclopentanecarboxamide derivatives: Compounds with variations in the cyclopentane ring or the amide group.
Benzodioxole derivatives: Compounds with different substituents on the benzodioxole ring.
Uniqueness
WAY-659746 is unique due to its specific combination of a benzodioxole ring and a cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C14H9FN6OS |
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Molecular Weight |
328.33 g/mol |
IUPAC Name |
7-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C14H9FN6OS/c15-10-3-1-9(2-4-10)13-17-19-21(18-13)8-11-7-12(22)20-5-6-23-14(20)16-11/h1-7H,8H2 |
InChI Key |
HZCHJOKJGQVIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=CC(=O)N4C=CSC4=N3)F |
Origin of Product |
United States |
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